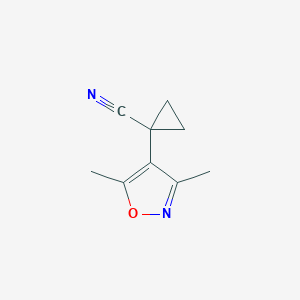
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI), also known as CDI, is a versatile and widely used chemical reagent in organic synthesis. It is a highly reactive and electrophilic compound that has found numerous applications in the preparation of various functionalized organic compounds.
Mécanisme D'action
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) is a highly reactive and electrophilic compound that reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The reaction mechanism involves the formation of an intermediate acyl imidazole, which is then attacked by the nucleophile to form the final product. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has been shown to be a more efficient coupling reagent than other commonly used reagents, such as carbodiimides and phosphonium salts.
Biochemical and Physiological Effects
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a chemical reagent in organic synthesis. However, it has been shown to be toxic to aquatic organisms and may cause skin and eye irritation in humans. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) should be handled with care and proper safety precautions should be taken when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has several advantages as a coupling reagent in organic synthesis. It is highly reactive and efficient, and can be used in mild reaction conditions. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) also produces fewer byproducts than other coupling reagents, which simplifies the purification process. However, Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has some limitations, including its high cost and toxicity. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) should be used with caution and proper safety measures should be taken when working with this compound.
Orientations Futures
There are several future directions for the use of Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) in scientific research. One potential application is in the synthesis of new pharmaceuticals and natural products. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) could also be used in the preparation of new functionalized organic compounds for use in materials science and nanotechnology. Additionally, further research could be conducted on the biochemical and physiological effects of Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) to better understand its potential risks and hazards.
Méthodes De Synthèse
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the isoxazole ring. The resulting compound is then treated with sodium cyanide to form the nitrile group. Other methods include the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with hydroxylamine hydrochloride and sodium cyanide.
Applications De Recherche Scientifique
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has found numerous applications in scientific research, particularly in organic synthesis. It is widely used as a coupling reagent in the synthesis of peptides, nucleotides, and other biologically active molecules. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has also been used in the preparation of various functionalized organic compounds, including lactams, isoxazoles, and pyrazoles. Additionally, Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has been used in the synthesis of natural products and pharmaceuticals, such as taxol and camptothecin.
Propriétés
Numéro CAS |
116446-25-4 |
|---|---|
Nom du produit |
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1,2-oxazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-8(7(2)12-11-6)9(5-10)3-4-9/h3-4H2,1-2H3 |
Clé InChI |
KYAXDLVVACFPCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2(CC2)C#N |
SMILES canonique |
CC1=C(C(=NO1)C)C2(CC2)C#N |
Synonymes |
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)


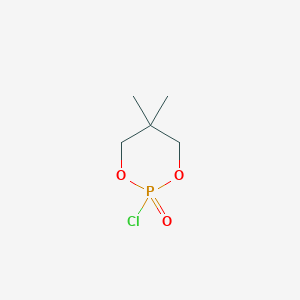
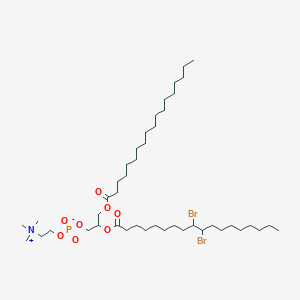

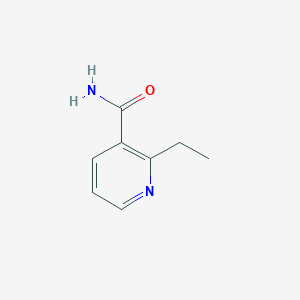



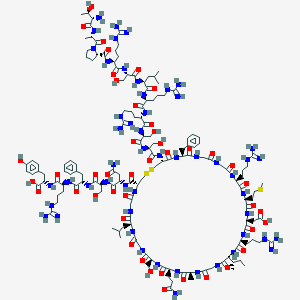
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)